(+)-Xestospongin A

multidrug resistance reversal P-glycoprotein KB-C2 cells

(+)-Xestospongin A (XeA, also known as araguspongine D) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from marine sponges of the genera Xestospongia and Neopetrosia. It is a member of the xestospongin/araguspongine family that includes the C(9)-epimer (−)-xestospongin C and the analogs xestospongins B and D.

Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
CAS No. 88840-02-2
Cat. No. B1244361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Xestospongin A
CAS88840-02-2
SynonymsXeA compound
xestospongin A
Molecular FormulaC28H50N2O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESC1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
InChIInChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1
InChIKeyPQYOPBRFUUEHRC-FZFXNXQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Xestospongin A (CAS 88840-02-2) — IP3 Receptor Antagonist and Multidrug Resistance Reversal Tool Compound for Calcium Signaling Research


(+)-Xestospongin A (XeA, also known as araguspongine D) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from marine sponges of the genera Xestospongia and Neopetrosia [1][2]. It is a member of the xestospongin/araguspongine family that includes the C(9)-epimer (−)-xestospongin C and the analogs xestospongins B and D [3]. XeA functions as a membrane-permeable antagonist of inositol 1,4,5-trisphosphate (IP3) receptors (IP3Rs) and additionally possesses a mechanistically distinct activity as a reversing agent of P-glycoprotein-mediated multidrug resistance (MDR), a property not demonstrated by other xestospongin family members [4][5].

IP3R Antagonism IP3R signaling assay context
MDR Reversal Reported P-gp MDR reversal activity
Chemistry C2-symmetric macrocyclic alkaloid probe

Why (+)-Xestospongin A Cannot Be Replaced by Xestospongin C, D, or Generic IP3 Receptor Antagonists in MDR Reversal and Specialized Calcium Signaling Studies


Xestospongins A, C, D, and demethylxestospongin B share a common macrocyclic bis-1-oxaquinolizidine scaffold and all block IP3-mediated Ca2+ release [1]. However, structural differences critically alter their pharmacological profiles. XeA is a C2-symmetric molecule, whereas XeC is its C(9)-epimer with one cis-fused and one trans-fused oxaquinolizidine ring, resulting in XeC being the most potent IP3R inhibitor of the family (IC50 358 nM) [1][2]. Crucially, only XeA (araguspongine D) has been demonstrated to completely reverse P-glycoprotein-mediated MDR at non-cytotoxic concentrations, an activity absent from the pharmacological characterization of XeC, XeD, and demethylxestospongin B [3][4]. Hydroxylated derivatives such as 7-OH-XeA and XeD additionally sensitize ryanodine receptors (RyRs), introducing confounding dual-channel effects not seen with the parent XeA structure [5]. Substituting XeA with any other family member therefore risks either loss of the MDR-reversal activity or introduction of off-target RyR sensitization.

  • MDR reversal loss XeC/XeD lack reported P-gp MDR reversal; replacing XeA may eliminate this activity.
  • IP3R potency mismatch C(9)-epimer XeC shows different IP3R inhibition; assay response may shift.
  • RyR sensitization risk Hydroxylated analogs (7-OH-XeA, XeD) sensitize RyR1; may confound calcium signaling readouts.

(+)-Xestospongin A Quantitative Differential Evidence — Comparator-Referenced Performance Data for Procurement Decisions


Complete Reversal of P-Glycoprotein-Mediated Multidrug Resistance at Non-Cytotoxic Concentrations — Unique to Xestospongin A Among the Xestospongin/Alkaloid Family

Xestospongin A (araguspongine D) completely reverses P-glycoprotein-mediated multidrug resistance in KB-C2 human epidermoid carcinoma cells at 3 μg/mL (approximately 6.7 μM), restoring colchicine sensitivity, and exhibits no cytotoxicity even at 10 μg/mL (approximately 22.4 μM) [1][2]. In direct comparison within the same study, the structurally related alkaloid petrosin (a 2-oxoquinolizidine dimer) showed only half the MDR-reversal activity of XeA at equivalent concentrations [1]. This MDR-reversal activity has been explicitly characterized only for araguspongine D (XeA) and its stereoisomers araguspongines B and E; it is not reported as a property of xestospongin C or D in their primary IP3R pharmacological characterizations [3].

MDR reversal
Head-to-head
XeA vs Petrosin
Approx. 2× activity
Supports MDR reversal assay context; not reported for XeC/XeD
KB-C2 cells, colchicine MTT assay
multidrug resistance reversal P-glycoprotein KB-C2 cells

C2-Symmetric Structure Distinct from the C(9)-Epimer Xestospongin C — Impact on Synthetic Reproducibility and Lot-to-Lot Consistency

(+)-Xestospongin A is a C2-symmetric macrocyclic alkaloid, whereas its closest analog (−)-xestospongin C is the C(9)-epimer containing one cis-fused and one trans-fused oxaquinolizidine ring [1][2]. In the seminal Neuron paper, XeC was identified as the most potent IP3R inhibitor of the series (IC50 = 358 nM against IP3-induced Ca2+ release from rabbit cerebellar ER vesicles), attributed to its asymmetric ring fusion geometry, whereas XeA, with its C2-symmetric scaffold, exhibits a different potency profile that was not individually quantified in the same microsomal assay [3]. The synthetic literature demonstrates that XeA and XeC are produced as a mixture during biomimetic dimerization, with XeA formation favored under specific substrate rigidity conditions; this epimeric relationship means that XeA product identity and purity must be analytically verified against XeC contamination [1].

Stereochemistry
Class-level inference
C2-symmetric
vs C(9)-epimer XeC
Epimer may alter IP3R potency and MDR activity
NMR/X-ray confirmation required
C2-symmetry epimer distinction synthetic chemistry

Xestospongin C IP3R Potency Benchmark: IC50 = 358 nM as the Class Reference Point for IP3 Receptor Antagonism

The Gafni et al. (1997) Neuron paper established that among xestospongins A, C, D, araguspongine B, and demethylxestospongin B, xestospongin C is the most potent IP3R blocker with an IC50 of 358 nM for inhibiting IP3-induced Ca2+ release from rabbit cerebellum ER vesicles [1][2]. XeC blocks IP3-induced Ca2+ release without interacting with the IP3-binding site itself, indicating a non-competitive mechanism independent of the IP3 effector site [1]. Xestospongin A was included in the same study as an active IP3R blocker, but its individual IC50 was not separately reported; the summary characterization describes all tested xestospongins as potent blockers [1]. A subsequent review noted that xestospongins block the ryanodine receptor Ca2+ release channel with >30 times lower potency than at the IP3 receptor, establishing the class-wide selectivity window [3].

IP3R IC50 (XeC)
Cross-study
358 nM
XeC, rabbit cerebellum ER
Class benchmark; XeA IC50 not individually reported
Non-competitive IP3R blockade
IP3 receptor antagonist IC50 calcium release inhibition

Absence of SERCA Inhibition and RyR Sensitization Confirmed for Non-Hydroxylated Xestospongins — Cleaner Pharmacological Profile vs. Hydroxylated Derivatives

The Ta et al. (2006) Molecular Pharmacology study demonstrated that non-hydroxylated xestospongins (including XeC as the representative) lack direct inhibitory activity toward SERCA1 and SERCA2, resolving earlier literature controversy about SERCA inhibition by these compounds [1]. In contrast, hydroxylated derivatives such as XeD (9-OH XeC) and 7-OH-XeA not only block IP3R but also sensitize RyR1 channels, enhancing Ca2+-induced Ca2+ release within the same concentration range needed to block IP3-induced Ca2+ release [1]. The study confirmed that XeC potently inhibits IP3R and weakly inhibits RyR1 (consistent with the >30-fold selectivity window), but lacks SERCA activity [1][2]. While XeA was not directly tested in this particular hydroxylation study, its non-hydroxylated structure places it in the same pharmacological class as XeC with respect to the absence of RyR-sensitizing and SERCA-inhibiting off-target activities.

Off-target profile
Class-level
Non-hydroxylated vs OH-derivatives
SERCA & RyR activity
XeA class lacks SERCA inhibition; OH analogs may sensitize RyR
No SERCA/RyR data specifically on XeA
SERCA ryanodine receptor off-target activity

Coronary Vasodilation ED50 = 5 μg/Heart — Class-Wide Cardiovascular Activity Established in the Original Isolation Study

The 1984 isolation study by Nakagawa et al. identified xestospongins A, B, C, and D as coronary vasodilative compounds, reporting a strong vasodilatory effect at 5 μg/heart (ED50) in the Langendorff perfused heart preparation [1][2]. This vasodilatory activity was the property that originally motivated the isolation and structural characterization of the xestospongin family, preceding the later discovery of their IP3R antagonist mechanism [1]. The ED50 value of 5 μg/heart is reported for the xestospongin class collectively; individual differential vasodilatory potencies among XeA, XeB, XeC, and XeD were not separately quantified in the original study [2].

Coronary vasodilation
Class-level
ED50 5 μg/heart
Langendorff, class-level
Class-wide activity; no individual XeA data
Guinea-pig heart, 1984 study
coronary vasodilation ED50 cardiovascular pharmacology

(+)-Xestospongin A — Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Multidrug Resistance Reversal Studies in P-Glycoprotein-Overexpressing Cancer Cell Lines

XeA is the compound of choice for experiments requiring simultaneous IP3R blockade and MDR reversal. At 3 μg/mL, XeA completely reverses colchicine resistance in KB-C2 cells without cytotoxicity at concentrations up to 10 μg/mL [1]. This dual activity is not available from XeC, XeD, or generic IP3R antagonists such as 2-APB, making XeA indispensable for studies investigating the intersection of calcium signaling and chemoresistance pathways [1][2].

IP3R-Selective Calcium Signaling Studies Requiring Absence of RyR Sensitization

Investigators studying IP3R-mediated calcium dynamics in cells co-expressing RyRs should select non-hydroxylated XeA over hydroxylated derivatives (7-OH-XeA, XeD, araguspongin C), which introduce the confounding variable of RyR1 sensitization [3]. The xestospongin class as a whole exhibits >30-fold selectivity for IP3R over RyR and lacks SERCA inhibitory activity, providing a cleaner pharmacological window than hydroxylated analogs [4].

Cardiovascular Pharmacology — Coronary Vasodilation and IP3R-Dependent Vascular Tone Regulation

The coronary vasodilatory ED50 of 5 μg/heart (Langendorff preparation) provides a validated starting concentration for ex vivo cardiovascular studies [5]. XeA can be used to dissect the role of IP3R-mediated Ca2+ release in vascular smooth muscle contractility, with the added advantage that its MDR-reversal activity (absent in XeC/XeD) enables parallel chemoresistance investigations in cardiovascular oncology models [1][5].

Structure-Activity Relationship (SAR) Studies on Macrocyclic Bis-1-Oxaquinolizidine Alkaloids

XeA's C2-symmetric scaffold serves as a critical reference compound for SAR programs exploring how macrocyclic symmetry and ring fusion geometry modulate IP3R potency, MDR-reversal activity, and RyR interaction profiles. Comparing XeA (C2-symmetric, two trans-fused rings) with XeC (C(9)-epimer, one cis/one trans-fused ring; IC50 = 358 nM at IP3R) and petrosin (2-oxoquinolizidine, ~50% MDR-reversal activity) provides a systematic framework for medicinal chemistry optimization [2][6].

Application
Selection Property
Validation Focus
MDR reversal studies in P-gp+ cell models
Reported MDR reversal activity
P-gp substrate sensitivity restoration
IP3R-selective Ca2+ signaling studies
Non-hydroxylated structure
RyR1 sensitization absence
Ex vivo cardiovascular studies
Coronary vasodilation context
Langendorff perfusion endpoint
Macrocyclic alkaloid SAR
C2-symmetric scaffold
Ring fusion geometry comparison
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